Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate
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Overview
Description
Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to an octanoic acid chain, which is further linked to a 3,4,5-trimethoxybenzamido group. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid.
Amidation Reaction: The 3,4,5-trimethoxybenzoic acid is then reacted with octanoic acid to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzylamine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amide linkage play a crucial role in its biological activity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate can be compared with other similar compounds such as:
Ethyl 8-(3,4-dimethoxybenzamido)octanoate: Lacks one methoxy group, which may affect its biological activity.
Ethyl 8-(3,5-dimethoxybenzamido)octanoate: Has a different substitution pattern on the benzene ring, leading to different properties.
Ethyl 8-(3,4,5-trihydroxybenzamido)octanoate: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and biological effects.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918494-43-6 |
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Molecular Formula |
C20H31NO6 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 8-[(3,4,5-trimethoxybenzoyl)amino]octanoate |
InChI |
InChI=1S/C20H31NO6/c1-5-27-18(22)11-9-7-6-8-10-12-21-20(23)15-13-16(24-2)19(26-4)17(14-15)25-3/h13-14H,5-12H2,1-4H3,(H,21,23) |
InChI Key |
AWUHEIHIBVRDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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